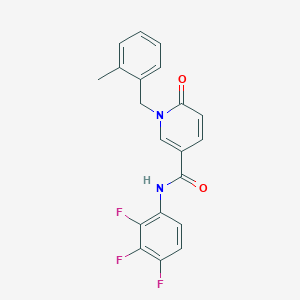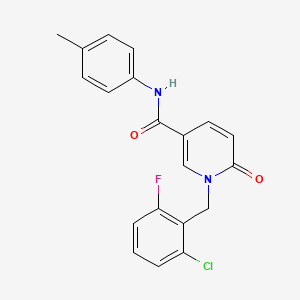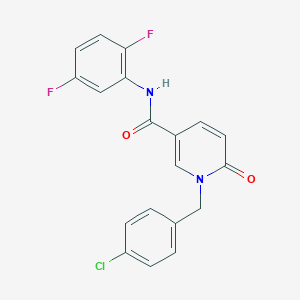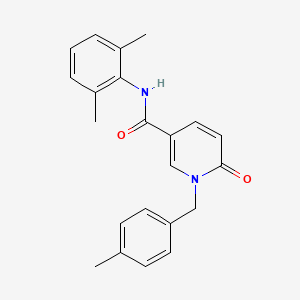![molecular formula C20H19FN4O4S2 B14971196 N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-fluorobenzenesulfonamide](/img/structure/B14971196.png)
N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[2-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-fluorobenzene-1-sulfonamide is a complex organic compound that features a combination of triazole, thiazole, and sulfonamide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-fluorobenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole and thiazole intermediates, followed by their coupling with the sulfonamide moiety. Common reagents used in these reactions include hydrazine, thiosemicarbazide, and various sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[2-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Applications De Recherche Scientifique
N-{2-[2-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-fluorobenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Mécanisme D'action
The mechanism of action of N-{2-[2-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes, such as aromatase, which plays a role in the biosynthesis of estrogens . By inhibiting this enzyme, the compound can reduce the proliferation of estrogen-dependent cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Letrozole: Another triazole-based aromatase inhibitor used in the treatment of breast cancer.
Anastrozole: Similar to letrozole, it is used to treat estrogen receptor-positive breast cancer.
4-Triazolylflavans: Compounds with similar triazole structures that also act as aromatase inhibitors.
Uniqueness
N-{2-[2-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-fluorobenzene-1-sulfonamide is unique due to its combination of triazole, thiazole, and sulfonamide groups, which may confer distinct pharmacological properties and enhance its efficacy as an anticancer agent.
Propriétés
Formule moléculaire |
C20H19FN4O4S2 |
|---|---|
Poids moléculaire |
462.5 g/mol |
Nom IUPAC |
N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C20H19FN4O4S2/c1-28-17-8-3-13(11-18(17)29-2)19-23-20-25(24-19)15(12-30-20)9-10-22-31(26,27)16-6-4-14(21)5-7-16/h3-8,11-12,22H,9-10H2,1-2H3 |
Clé InChI |
OSLSTEMGCPCIBA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=C(C=C4)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3-dimethyl-11-(thiophen-2-yl)-10-(thiophen-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14971114.png)
![2-methyl-N-{1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline](/img/structure/B14971118.png)
![N-(4-bromophenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B14971121.png)
![4-(benzyloxy)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]benzamide](/img/structure/B14971123.png)



![N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B14971153.png)


![2-Fluoro-N-(3-{imidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide](/img/structure/B14971170.png)
![2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B14971173.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-4-fluorobenzamide](/img/structure/B14971177.png)

